N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide
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Overview
Description
N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a fluorine atom, a methylpiperazine moiety, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorine and piperazine groups. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the functional groups attached to the aromatic ring or the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Studies have demonstrated its ability to inhibit specific enzymes and modulate biological pathways, making it a valuable tool for drug discovery and development .
Medicine: In the field of medicine, this compound has been explored as a potential therapeutic agent. Its ability to interact with molecular targets involved in disease processes has led to research on its use in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in materials science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound shares structural similarities with N-(5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl)-2-methylthiazole-4-carboxamide and has been studied for its potential pharmacological activities.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Another related compound with similar structural features and potential biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural motifs. The presence of the fluorine atom, thiazole ring, and piperazine moiety contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-11-18-14(10-23-11)16(22)19-13-9-12(17)3-4-15(13)21-7-5-20(2)6-8-21/h3-4,9-10H,5-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQSSOJWJBNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=C(C=CC(=C2)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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